molecular formula C18H4F6O6 B13335102 [5,5'-Biisobenzofuran]-1,1',3,3'-tetrone, 6,6'-bis(trifluoromethyl)-

[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone, 6,6'-bis(trifluoromethyl)-

Cat. No.: B13335102
M. Wt: 430.2 g/mol
InChI Key: YSOFELBLAFPEBC-UHFFFAOYSA-N
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Description

[5,5’-Biisobenzofuran]-1,1’,3,3’-tetrone, 6,6’-bis(trifluoromethyl)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biisobenzofuran core with tetrone and bis(trifluoromethyl) substituents, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5,5’-Biisobenzofuran]-1,1’,3,3’-tetrone, 6,6’-bis(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium catalysts and anhydrous solvents can be crucial in the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

[5,5’-Biisobenzofuran]-1,1’,3,3’-tetrone, 6,6’-bis(trifluoromethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone analogs.

Scientific Research Applications

Based on the search results, here's what is known about the chemical compound "[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone, 6,6'-bis(trifluoromethyl)-":

Basic Information

  • CAS Number: 165323-75-1
  • Chemical Name: [5,5'-Biisobenzofuran]-1,1',3,3'-tetrone, 6,6'-bis(trifluoromethyl)-
  • Synonyms: 2,2'-Trifluoromethyl-4,4',5,5'-Biphenyltetracarboxylic dianhydride (6F-BPDA)
  • Molecular Formula: C18H4F6O6
  • Molecular Weight: 430.21

Related Compounds

  • 4,4'-Biphthalic anhydride, also known as [5,5'-Biisobenzofuran]-1,1',3,3'-tetrone, has a molecular formula of C16H6O6 and a molecular weight of 294.2152 .
  • [5,5'-Biisobenzofuran]-1,1',3,3'-tetrone, 6,6'-dibromo- has CAS number 165323-70-6 .

Possible Applications

While the search results do not explicitly detail the applications of "[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone, 6,6'-bis(trifluoromethyl)-", they do provide some context for potential uses based on related compounds and chemical properties:

  • Inhibitors: A study mentions the synthesis of N-aryl aromatic imines, with a trifluoromethyl group, as potential inhibitors of the human enzyme lactate dehydrogenase A (hLDHA) .
  • IRAK4 inhibitors: Trifluoromethyl groups are present in compounds that act as Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors . One such example is BAY1834845 (Zabedosertib) .
  • Building block in synthesis: The compound may be useful as a raw material in the preparation of other chemical products .

Mechanism of Action

The mechanism of action of [5,5’-Biisobenzofuran]-1,1’,3,3’-tetrone, 6,6’-bis(trifluoromethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application, whether in biological systems or material science.

Comparison with Similar Compounds

Similar Compounds

    [5,5’-Biisobenzofuran]-1,1’,3,3’-tetrone: Lacks the bis(trifluoromethyl) substituents, making it less reactive in certain chemical reactions.

    [5,5’-Biisobenzofuran]-1,1’,3,3’-tetrone, 6,6’-dimethyl-: Features dimethyl groups instead of trifluoromethyl, affecting its chemical and physical properties.

Uniqueness

The presence of bis(trifluoromethyl) groups in [5,5’-Biisobenzofuran]-1,1’,3,3’-tetrone, 6,6’-bis(trifluoromethyl)- imparts unique electronic and steric properties, making it more reactive and versatile in various chemical reactions compared to its analogs.

This detailed article provides a comprehensive overview of [5,5’-Biisobenzofuran]-1,1’,3,3’-tetrone, 6,6’-bis(trifluoromethyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone, 6,6'-bis(trifluoromethyl)-, also known as 6F-BPDA, is a compound with significant potential in various biological applications. This article delves into its biological activity, including its pharmacological properties and potential therapeutic uses, supported by relevant data and case studies.

  • Molecular Formula: C18H4F6O6
  • Molecular Weight: 430.21 g/mol
  • CAS Number: 165323-75-1

Biological Activity Overview

The biological activity of 6F-BPDA has been explored in various contexts, particularly its potential as an antimicrobial and anticancer agent. The compound's structure suggests it may interact with biological targets due to the presence of electron-withdrawing trifluoromethyl groups.

Antimicrobial Activity

Research indicates that compounds similar to 6F-BPDA exhibit notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC): Compounds with similar structures have shown MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The structural characteristics of 6F-BPDA imply potential anticancer activity. Related compounds have been studied for their ability to inhibit specific kinases associated with cancer proliferation:

  • Pim Kinase Inhibition: Some derivatives demonstrated IC50 values as low as 1.18 μM against Pim-1 kinase, indicating strong inhibitory potential which correlates with cytotoxic effects on cancer cell lines such as MCF7 and HCT116 .

Study on Antimicrobial Efficacy

A study focusing on the antimicrobial activity of pyrrole derivatives highlighted that compounds structurally related to 6F-BPDA exhibited significant activity against various pathogens. The findings suggested that modifications in the molecular structure could enhance efficacy against resistant strains .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 6F-BPDA to various biological targets:

  • Target Proteins: The docking results indicated strong interactions with proteins involved in microbial resistance mechanisms and cancer cell growth regulation. This reinforces the hypothesis of its potential use in drug development for both antimicrobial and anticancer therapies .

Data Tables

Biological ActivityMIC/IC50 ValueReference
Antimicrobial (S. aureus)3.12 - 12.5 μg/mL
Antimicrobial (E. coli)3.12 - 12.5 μg/mL
Pim Kinase InhibitionIC50 = 1.18 μM

Properties

Molecular Formula

C18H4F6O6

Molecular Weight

430.2 g/mol

IUPAC Name

5-[1,3-dioxo-6-(trifluoromethyl)-2-benzofuran-5-yl]-6-(trifluoromethyl)-2-benzofuran-1,3-dione

InChI

InChI=1S/C18H4F6O6/c19-17(20,21)11-3-9-7(13(25)29-15(9)27)1-5(11)6-2-8-10(16(28)30-14(8)26)4-12(6)18(22,23)24/h1-4H

InChI Key

YSOFELBLAFPEBC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1C(=O)OC2=O)C(F)(F)F)C3=CC4=C(C=C3C(F)(F)F)C(=O)OC4=O

Origin of Product

United States

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